Cytidine,2',3'-dideoxy-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine,2’,3’-dideoxy-5-iodo- is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the replacement of the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and the addition of an iodine atom at the 5’ position of the cytidine molecule. Its chemical formula is C9H12IN3O3, and it is known for its applications in gene sequencing and as an antibiotic, particularly effective against Mycobacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine,2’,3’-dideoxy-5-iodo- typically involves the iodination of 2’,3’-dideoxycytidine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 5’ position .
Industrial Production Methods
Industrial production of Cytidine,2’,3’-dideoxy-5-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions
Cytidine,2’,3’-dideoxy-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Oxo derivatives of the original compound.
Hydrolysis Products: Free cytosine and the corresponding sugar.
Scientific Research Applications
Cytidine,2’,3’-dideoxy-5-iodo- has a wide range of applications in scientific research:
Gene Sequencing: Used as a chain terminator in DNA sequencing techniques.
Antibiotic: Effective against Mycobacterium, making it useful in the treatment of certain bacterial infections.
Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.
Cancer Research: Studied for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis
Mechanism of Action
The mechanism of action of Cytidine,2’,3’-dideoxy-5-iodo- involves its incorporation into DNA or RNA chains during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This mechanism is particularly effective in inhibiting the replication of viruses and the growth of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the iodine atom at the 5’ position.
5-Iodo-2’-deoxycytidine: Contains a hydroxyl group at the 3’ position.
Zalcitabine: Another nucleoside analog used in antiviral therapy.
Uniqueness
Cytidine,2’,3’-dideoxy-5-iodo- is unique due to the presence of the iodine atom at the 5’ position, which enhances its ability to act as a chain terminator in DNA synthesis. This structural modification also contributes to its effectiveness as an antibiotic and antiviral agent .
Properties
IUPAC Name |
4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJPSDPTPKJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875804 |
Source
|
Record name | DIDEOXYCYTIDINE5IODO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.